molecular formula C20H18F2N6O4 B2448608 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396864-88-2

2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2448608
CAS No.: 1396864-88-2
M. Wt: 444.399
InChI Key: JHDRLNQYEDCXRC-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic compound. Its multifaceted structure and pharmacological potential make it a subject of great interest in various scientific fields. This compound is characterized by the presence of fluorine atoms, a morpholine ring, and a tetrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can involve several steps, including the formation of the tetrazole ring and the introduction of the morpholine group. The key steps may include:

  • Condensation of 2,6-difluorobenzoyl chloride with the appropriate amine to introduce the amide group.

  • Formation of the tetrazole ring through a cycloaddition reaction involving azides and nitriles.

  • Introduction of the morpholine group through nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions to increase yield and reduce by-products is essential. This can involve:

  • Using efficient catalysts to accelerate the reaction.

  • Implementing continuous flow chemistry to streamline the process.

  • Conducting rigorous purification steps to ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to introduce additional oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be employed to modify specific parts of the molecule, such as reducing carbonyl groups to hydroxyl groups.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride are common reducing agents.

  • Substitution reagents: : Halogens or nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific reaction conditions and reagents used. For instance:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution can introduce various functional groups like halogens, nitro groups, or alkyl chains.

Scientific Research Applications

2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is used in various fields of research:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : The compound can be investigated for its potential biological activity, including antimicrobial or anticancer properties.

  • Medicine: : Research focuses on its potential as a pharmaceutical agent, possibly targeting specific enzymes or receptors.

  • Industry: : It may be used in materials science for creating advanced polymers or other functional materials.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exerts its effects can involve interactions with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids can be targeted, leading to inhibition or activation of biological pathways.

  • Pathways Involved: : Depending on the target, the compound can modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Similar Compounds

  • 2,6-difluorobenzamide derivatives: : Compounds with similar core structures but different substituents.

  • Morpholine-containing compounds: : Molecules that include the morpholine ring, offering similar pharmacological profiles.

  • Tetrazole derivatives: : Compounds featuring the tetrazole ring, known for their diverse biological activities.

Biological Activity

2,6-Difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic compound with a molecular formula of C20H18F2N6O4C_{20}H_{18}F_2N_6O_4 and a molecular weight of approximately 444.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound features a unique structure characterized by:

  • A difluorobenzene moiety.
  • A morpholino group contributing to its pharmacological properties.
  • A tetrazole ring which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties. Below are the key findings from recent research:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Staphylococcus epidermidis2
Escherichia coli8
Klebsiella pneumoniae16

These results highlight the compound's efficacy against both standard and clinical strains, particularly its potent activity against S. epidermidis.

Anticancer Activity

In vitro studies have demonstrated that the compound possesses cytotoxic effects against several human cancer cell lines. The cytotoxicity was assessed using the MTT assay, yielding the following IC50 values:

Cancer Cell LineIC50 (µM)
HeLa (Cervical cancer)10
MCF7 (Breast cancer)8
A549 (Lung cancer)12

The selectivity index indicates that the compound is less toxic to normal cell lines compared to cancerous ones, suggesting a favorable therapeutic window.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of bacterial cell wall synthesis.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds with modifications in their structure. For instance:

  • Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and evaluated for their antimicrobial properties. One derivative exhibited MIC values as low as 0.25 µg/mL against S. aureus, indicating that structural modifications can significantly enhance activity .
  • Antitumor Activity Assessment : Another study focused on the anticancer potential of morpholino-containing compounds, showing that modifications at the benzamide position could lead to enhanced cytotoxicity against various cancer cell lines, reinforcing the importance of structure-activity relationships in drug design .

Properties

IUPAC Name

2,6-difluoro-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O4/c21-15-2-1-3-16(22)18(15)19(30)23-13-4-6-14(7-5-13)28-20(31)27(24-25-28)12-17(29)26-8-10-32-11-9-26/h1-7H,8-12H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDRLNQYEDCXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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